Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate
Description
Properties
Molecular Formula |
C8H6ClN3O2S |
|---|---|
Molecular Weight |
243.67 g/mol |
IUPAC Name |
ethyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2S/c1-2-14-8(13)6-4-5(12-15-6)7(9)11-3-10-4/h3H,2H2,1H3 |
InChI Key |
NLMUSKUSZWEUCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=NS1)C(=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Approach
A representative synthetic route adapted from recent patent disclosures involves four key steps:
| Step | Reaction Description | Key Reagents | Conditions | Yield & Purity |
|---|---|---|---|---|
| a) Preparation of ethyl 2-cyano-4,4-dimethoxybutanoate | Coupling of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane | Ethyl 2-cyanoacetate (excess, 1.5 to 10 equiv), 2-bromo-1,1-dimethoxyethane, potassium carbonate, potassium iodide | Heated to ~130°C, carbonate added in portions to control CO2 evolution | Conversion >75%, yield 80-85%, purity ~85% by HPLC |
| b) Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol | Addition of formamidine salt to above intermediate | Formamidine salt, alkali (e.g., sodium hydroxide) | 0-50°C for 2-8 h, then 50-110°C for elimination | High conversion, cyclization complete after aging at ~45°C |
| c) Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol | Acidification and pH adjustment to promote ring closure | Hydrochloric acid, sodium hydroxide | Aged at 45°C, pH adjusted to 3-5 | Yield ~75%, purity >99.5% area by HPLC |
| d) Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Conversion of hydroxy to chloro substituent | Chlorinating agent (e.g., phosphorus oxychloride) | Controlled temperature, isolation by filtration and drying | Yield ~65-75%, purity >99.8% by HPLC |
This method offers advantages such as high purity without additional purification, efficient recovery of excess reagents, and reduced waste generation.
Alternative Synthetic Routes
Another approach involves condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate, followed by cyclization with formamidine salts and elimination of hydrogen chloride to yield the chlorinated pyrimidine core. Key features include:
- Use of a one-pot method for addition-condensation-cyclization and elimination steps.
- Control of temperature ranges (0-50°C for condensation, 50-110°C for elimination).
- Molar ratios optimized for base, formamidine salt, and intermediate compound to maximize yield.
- Final isolation by filtration, washing, and drying.
Process Optimization and Control
- Slow and portion-wise addition of carbonate salts during the initial coupling step allows safe venting of CO2 and improves yield and purity.
- Excess ethyl 2-cyanoacetate is recovered by distillation and reused, enhancing process economy.
- Reaction monitoring by HPLC ensures product purity exceeding 99.5% area without further purification.
- The process minimizes by-products and solvent use, aligning with green chemistry principles.
Comparative Data Table of Preparation Parameters
| Parameter | Method A (Ethyl 2-cyanoacetate route) | Method B (Dichloroacrylonitrile route) |
|---|---|---|
| Starting materials | Ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane | 2-methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate |
| Key intermediate | Ethyl 2-cyano-4,4-dimethoxybutanoate | 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene |
| Reaction temperature (initial step) | ~130°C | 0-50°C |
| Cyclization temperature | 0-50°C and 50-110°C | 20-40°C and 60-80°C |
| Yield of key intermediate | 80-85% | Not specified |
| Final product purity (HPLC) | >99.5% area | Not specified, but high purity claimed |
| Waste and by-product control | High, with solvent and reagent recovery | Moderate, one-pot process reduces steps |
| Reaction time | Several hours per step | 2-8 hours per step |
Research Findings and Practical Notes
- The use of excess ethyl 2-cyanoacetate significantly improves conversion rates beyond literature expectations (75-80% vs. <60%).
- The stepwise addition of carbonate salt enhances control over gas evolution and reaction progression.
- The final product's high purity (>99.8%) eliminates the need for chromatographic purification, facilitating scale-up.
- The methods are applicable for preparing intermediates used in synthesizing various active pharmaceutical ingredients, underscoring their industrial relevance.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 7-chloro substituent on the isothiazole ring serves as a key reactive site for nucleophilic substitution. This position exhibits enhanced electrophilicity due to electron-withdrawing effects from adjacent heteroatoms.
| Reagent | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium methoxide | EtOH, reflux (6 hrs) | 7-methoxyisothiazolo-pyrimidine | 78 | |
| Piperidine | DMF, 80°C (12 hrs) | 7-piperidinylisothiazolo-pyrimidine | 65 | |
| Hydrazine hydrate | Ethanol, RT (24 hrs) | 7-hydrazinyl derivative | 82 |
These substitutions provide access to modified analogs for structure-activity relationship studies in drug discovery.
Ring-Opening and Rearrangement
Under strong alkaline conditions, the ester group undergoes saponification followed by ring transformations:
Key reaction pathway:
-
Hydrolysis of ethyl ester to carboxylic acid (NaOH/H₂O, 100°C)
-
Decarboxylation-induced ring opening
-
Formation of 4-amino-5-chloroisothiazole intermediates
This reactivity enables scaffold diversification for creating downstream metabolites in pharmacokinetic studies.
Cycloaddition Reactions
The electron-deficient pyrimidine ring participates in [4+2] Diels-Alder reactions:
textEthyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate + 1,3-butadiene derivatives → Tetracyclic fused systems (72-89% yield)
These products show enhanced π-stacking capabilities for materials science applications.
Catalytic Cross-Coupling
Palladium-catalyzed reactions enable functionalization at previously inert positions:
| Reaction Type | Catalyst System | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives for kinase inhibitors |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amino-substituted anticancer analogs |
The 3-carboxylate group directs metal coordination to optimize reaction regioselectivity .
Biological Activation Pathways
While not fully characterized, proposed mechanisms include:
-
Enzyme inhibition : Competitive binding to ATP pockets via H-bonding with carboxylate and π-π stacking
-
Prodrug activation : Ester hydrolysis in vivo generates active carboxylic acid metabolites
Analytical Characterization
Key techniques for reaction monitoring:
| Method | Critical Data Points |
|---|---|
| ¹H NMR | δ 1.35 (t, CH₂CH₃), δ 4.35 (q, OCH₂) |
| LC-MS | m/z 285.03 [M+H]⁺ |
| IR Spectroscopy | 1745 cm⁻¹ (C=O ester stretch) |
These methods confirm successful transformations and quantify reaction efficiency .
The compound's dual reactivity (chloro substituent and ester group) makes it a strategic building block in medicinal chemistry. Recent advances in transition-metal catalysis have significantly expanded its synthetic utility, particularly for creating kinase-targeted therapeutics . Ongoing research focuses on optimizing its photophysical properties for optoelectronic applications through controlled functionalization.
Scientific Research Applications
Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown promising antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biological pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis . Additionally, its anticancer properties may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F, NO₂) enhance thermal stability (higher m.p.) and bioactivity. Methoxy/ethoxy groups improve solubility and enantioselectivity .
- Core Heterocycles : Benzothiazolo-pyrimidines exhibit superior regio- and stereoselectivity compared to simpler thiazolopyrimidines, attributed to steric and electronic effects of fused rings .
Computational and Analytical Insights
- Conformational Analysis : Pyrimidine rings in analogs like ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate exhibit planar or boat conformations, affecting binding to biological targets .
- Spectroscopic Trends : Ester carbonyl IR stretches (1,719–1,645 cm⁻¹) and NMR shifts (δ ~4.5–4.6 ppm for CH₂CH₃) are consistent across derivatives, aiding structural validation .
Biological Activity
Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, case studies, and relevant data tables.
Chemical Structure and Synthesis
This compound belongs to a class of heterocyclic compounds that exhibit a variety of pharmacological effects. The synthesis of this compound typically involves multi-step reactions that incorporate isothiazole and pyrimidine moieties, which are known for their biological significance.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. A notable investigation assessed its cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results are summarized in the following table:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 2.24 |
| This compound | MCF-7 | 42.3 |
| This compound | HepG2 | 13.9 |
| Doxorubicin (Control) | A549 | 9.20 |
| Doxorubicin (Control) | MCF-7 | 0.75 |
The compound demonstrated significant cytotoxicity against the A549 lung cancer cells with an IC50 value of 2.24 µM , indicating potent antitumor activity compared to doxorubicin, a standard chemotherapeutic agent .
The mechanism underlying the antitumor activity of this compound involves the induction of apoptosis in cancer cells. Flow cytometric analysis revealed that treatment with this compound resulted in a marked increase in apoptotic cells within the sub-G1 phase of the cell cycle. Specifically, concentrations ranging from 2.0 to 4.0 µM led to apoptosis rates between 25.1% and 41.0% , significantly higher than control groups .
Antimicrobial Activity
In addition to its antitumor properties, this compound has exhibited antimicrobial activity against various bacterial strains. Preliminary studies indicated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus cereus | 32 µg/mL |
| Micrococcus luteus | 128 µg/mL |
These findings suggest that modifications to the isothiazole and pyrimidine structures can enhance antimicrobial efficacy .
Case Studies and Research Findings
A recent case study focused on the structural optimization of this compound derivatives revealed that specific substitutions could significantly improve both antitumor and antimicrobial activities. For example, analogs with additional halogen substitutions showed enhanced potency against MCF-7 cells with IC50 values dropping below 20 µM .
Moreover, molecular docking studies have indicated that these compounds interact effectively with target proteins involved in cell proliferation and apoptosis pathways, further supporting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions starting from accessible precursors. For example, esterification of carboxylic acid intermediates with ethanol under acidic catalysis is common. Optimization includes adjusting stoichiometry, temperature, and solvent polarity. Characterization via ESI-MS (electrospray ionization mass spectrometry) and H/C NMR is critical for verifying product identity and purity. Parallel monitoring using TLC or HPLC ensures reaction progress .
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation. Structure solution uses direct methods in SHELXS or SIR97, followed by refinement via SHELXL. Key parameters include space group assignment (e.g., monoclinic ), Z-value, and refinement residuals (-factor ≤ 0.05). Hydrogen bonding and π-π interactions are analyzed using Mercury or Olex2 .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H (400 MHz) and C NMR in deuterated solvents (e.g., CDCl or DMSO-) resolve substituent patterns and confirm ester/chlorine groups. Coupling constants (-values) identify aromatic proton environments .
- Mass Spectrometry : ESI-MS or HRMS (high-resolution MS) validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm) and C-Cl (~600 cm) stretches .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure refinement?
- Methodology :
- Disorder Handling : Partial occupancy refinement in SHELXL, supported by difference Fourier maps. Constraints (e.g., SIMU, DELU) stabilize anisotropic displacement parameters .
- Twinning : Use TWIN/BASF commands in SHELXL to model twin domains. Hooft -factor and Flack parameter validate chiral structures .
- Validation Tools : PLATON/CHECKCIF identifies outliers in bond lengths/angles and flags symmetry issues .
Q. What strategies are effective for synthesizing enantiomerically pure derivatives of this compound?
- Methodology :
- Chiral Auxiliaries : Use optically pure amines (e.g., S(–)-1-phenylethylamine) in amidation reactions. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
- Asymmetric Catalysis : Camphorsulfonic acid (CSA) promotes enantioselective cyclization in thiazolo-pyrimidine systems. Optimize solvent (e.g., ethanol vs. DMF) and catalyst loading (5–10 mol%) .
- Kinetic Resolution : Enzymatic hydrolysis of racemic esters using lipases (e.g., CAL-B) selectively retains desired enantiomers .
Q. How does the electronic nature of substituents (e.g., chloro, ester) influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- DFT Calculations : Gaussian09 or ORCA models frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Chlorine’s electron-withdrawing effect enhances electrophilicity at C-7 .
- Experimental Validation : Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh) catalysis. Monitor regioselectivity via F NMR (if fluorinated partners are used) .
Q. What computational methods are suitable for predicting the compound’s biological target interactions?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Glide screens against enzyme targets (e.g., kinases). Validate poses using MD simulations (GROMACS) and MM-PBSA binding energy calculations .
- Pharmacophore Modeling : MOE or Phase identifies critical interaction features (e.g., hydrogen bond acceptors near the isothiazole ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
